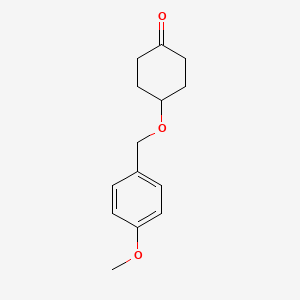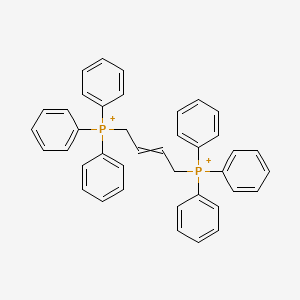![molecular formula C18H18S3 B12571356 1,1'-Sulfanediylbis{4-[(ethenylsulfanyl)methyl]benzene} CAS No. 188969-06-4](/img/structure/B12571356.png)
1,1'-Sulfanediylbis{4-[(ethenylsulfanyl)methyl]benzene}
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-Sulfanediylbis{4-[(ethenylsulfanyl)methyl]benzene} is an organic compound that features a sulfanediyl linkage between two benzene rings, each substituted with an ethenylsulfanyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Sulfanediylbis{4-[(ethenylsulfanyl)methyl]benzene} typically involves the following steps:
Formation of the Benzene Derivative: The initial step involves the preparation of 4-[(ethenylsulfanyl)methyl]benzene. This can be achieved through electrophilic aromatic substitution reactions where a benzene ring is functionalized with an ethenylsulfanyl group.
Coupling Reaction: The next step involves the coupling of two 4-[(ethenylsulfanyl)methyl]benzene molecules via a sulfanediyl linkage. This can be done using a disulfide exchange reaction or by employing a sulfur-containing coupling reagent under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Catalysts: Use of catalysts to enhance reaction rates.
Temperature Control: Maintaining specific temperatures to favor the desired reaction pathway.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-Sulfanediylbis{4-[(ethenylsulfanyl)methyl]benzene} can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanediyl linkage to a simpler sulfide or thiol group.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the benzene rings or the ethenylsulfanyl groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Thiols, simpler sulfides.
Substitution Products: Various substituted benzene derivatives.
Applications De Recherche Scientifique
1,1’-Sulfanediylbis{4-[(ethenylsulfanyl)methyl]benzene} has several applications in scientific research:
Materials Science: Used in the synthesis of polymers and advanced materials with unique properties.
Organic Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Industrial Applications: Utilized in the production of specialty chemicals and as a precursor for other industrially relevant compounds.
Mécanisme D'action
The mechanism of action of 1,1’-Sulfanediylbis{4-[(ethenylsulfanyl)methyl]benzene} involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes, receptors, or other proteins, potentially altering their function.
Pathways Involved: It may participate in redox reactions, binding to active sites, or modifying the structure of target molecules through covalent bonding.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1’-Sulfanediylbis(pentafluorobenzene): Features a similar sulfanediyl linkage but with pentafluorobenzene rings.
1,1’-Sulfanediylbis(benzene): Lacks the ethenylsulfanyl groups, making it less reactive in certain contexts.
1,1’-Sulfanediylbis(4-methylbenzene): Contains methyl groups instead of ethenylsulfanyl groups, affecting its chemical properties.
Uniqueness
1,1’-Sulfanediylbis{4-[(ethenylsulfanyl)methyl]benzene} is unique due to the presence of ethenylsulfanyl groups, which impart distinct reactivity and potential for further functionalization. This makes it a valuable compound for various synthetic and industrial applications.
Propriétés
Numéro CAS |
188969-06-4 |
|---|---|
Formule moléculaire |
C18H18S3 |
Poids moléculaire |
330.5 g/mol |
Nom IUPAC |
1-(ethenylsulfanylmethyl)-4-[4-(ethenylsulfanylmethyl)phenyl]sulfanylbenzene |
InChI |
InChI=1S/C18H18S3/c1-3-19-13-15-5-9-17(10-6-15)21-18-11-7-16(8-12-18)14-20-4-2/h3-12H,1-2,13-14H2 |
Clé InChI |
YXUBPEXNCKECFI-UHFFFAOYSA-N |
SMILES canonique |
C=CSCC1=CC=C(C=C1)SC2=CC=C(C=C2)CSC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Octadecyl-3-{[3-(phenylsulfanyl)phenyl]sulfanyl}benzene](/img/structure/B12571288.png)
![Silane, trimethyl[[1-[(phenylmethyl)thio]ethenyl]oxy]-](/img/structure/B12571292.png)
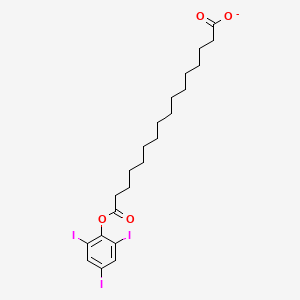
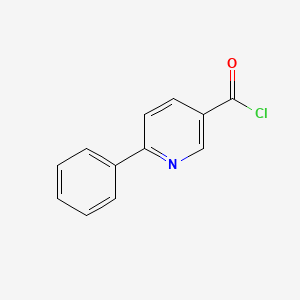
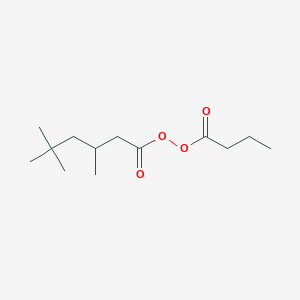
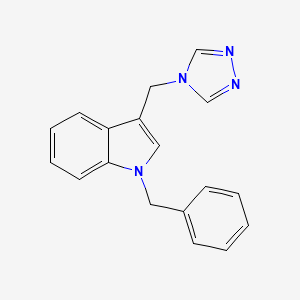

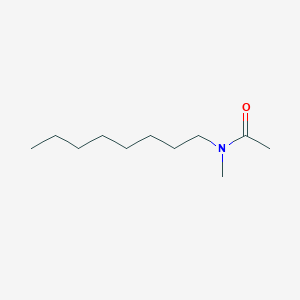

![1,2,3,4-Tetrakis[(4-methylphenyl)sulfanyl]-5,6-bis(phenylsulfanyl)benzene](/img/structure/B12571327.png)
![1-[2-(5-Methoxy-1H-indol-3-yl)ethyl]pyrrolidin-2-one](/img/structure/B12571332.png)
